molecular formula C11H5ClF2N2O3 B2504718 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine CAS No. 1225278-64-7

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine

Cat. No. B2504718
Key on ui cas rn: 1225278-64-7
M. Wt: 286.62
InChI Key: HVLWVQWJVRJRDF-UHFFFAOYSA-N
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Patent
US08486951B2

Procedure details

Sodium hydride (136 mg, 3.4 mmol, 60% in mineral) was added to a 0° C. solution of 2-chloropyridin-4-ol (2 g, 15.4 mmol) in DMF (38 mL) under Ar. The mixture was stirred at 0° C. for 1 h. A solution of 1,2,4-trifluoro-5-nitrobenzene (626 mg, 3.1 mmol) in DMF (7.6 ml) was added and the reaction was stirred under Ar at 90° C. for 3 h. The mixture was cooled to RT and stirred overnight. The solvent was removed under reduced pressure and the crude product was partitioned between water (50 ml) and EtOAc (50 ml). The mixture was extracted with EtOAc (3×50 ml). The combined organic extracts were washed with brine, dried (Na2SO4), concentrated under reduced pressure and purified by silica gel column chromatography (hexanes/EtOAc) to yield 2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (3.57 g, 81% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.43-8.33 (m, 2H), 7.85-7.79 (m, 1H), 7.33 (d, 1H), 7.20-7.18 (m, 1H); MS (ESI) m/z: 287.0 (M+H+).
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
626 mg
Type
reactant
Reaction Step Two
Name
Quantity
7.6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][N:5]=1.[F:11][C:12]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[C:15]([F:21])=[CH:14][C:13]=1F>CN(C=O)C>[Cl:3][C:4]1[CH:9]=[C:8]([O:10][C:13]2[CH:14]=[C:15]([F:21])[C:16]([N+:18]([O-:20])=[O:19])=[CH:17][C:12]=2[F:11])[CH:7]=[CH:6][N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
136 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)O
Name
Quantity
38 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
626 mg
Type
reactant
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Name
Quantity
7.6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred under Ar at 90° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was partitioned between water (50 ml) and EtOAc (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×50 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 3.57 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 401.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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